
1S-trans-Permethrinic acid
Overview
Description
1S-trans-Permethrinic acid, systematically named (1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, is a chiral cyclopropane derivative and a key intermediate in pyrethroid insecticide synthesis . This compound is characterized by its cyclopropane ring with a dichlorovinyl substituent and a carboxylic acid functional group. Its stereochemistry (1S,3R) distinguishes it from other enantiomers and diastereomers, which significantly influences its biological activity and environmental persistence .
The compound is structurally related to permethrin, a widely used insecticide, but differs in that it exists in the carboxylic acid form rather than the ester form . Its molecular formula is C₈H₁₀Cl₂O₂, with a molecular weight of 209.07 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1S-trans-Permethrinic acid can be synthesized through a variation of the conventional chrysanthemic acid synthesis. This involves the reaction of 1,1-dichloro-4-methyl-1,3-pentadiene with ethyldiazoacetate in the presence of a copper catalyst . The resulting product undergoes further processing to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for use as an intermediate in insecticide production.
Chemical Reactions Analysis
Esterification Reactions
1S-trans-Permethrinic acid undergoes esterification with alcohols under acidic conditions to form insecticidal esters. For example, reaction with methanol catalyzed by sulfuric acid yields methyl trans-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate, a precursor to trans-Permethrin .
Reaction:
This step is pivotal in synthesizing pyrethroids with enhanced stability and insecticidal activity.
Hydrolysis Reactions
The compound is susceptible to hydrolysis under basic conditions, regenerating the carboxylic acid from its ester derivatives. For instance, saponification with sodium hydroxide cleaves the ester bond :
Reaction:
Synthetic routes report hydrolysis yields up to 95% under optimized conditions .
Decarboxylation
Thermal decarboxylation occurs at elevated temperatures (≥200°C), producing 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane and carbon dioxide:
Reaction:
This reaction is relevant to understanding degradation pathways in high-temperature environments.
Stereospecific Interactions
The trans configuration of this compound influences its chiral recognition in enzymatic and chromatographic systems. Studies using permethylated γ-cyclodextrin selectors demonstrate higher chiral selectivity for trans isomers compared to cis forms :
Selector | Chiral Selectivity (α) |
---|---|
Permethylated γ-CD | 1.095 |
Chirasil-Dex | 1.194 |
CYDEX-B | 1.142 |
These interactions are critical for resolving enantiomers in metabolic and environmental studies .
Environmental Degradation
In aqueous and soil matrices, this compound undergoes hydrolysis and microbial degradation. EPA studies show recovery rates in environmental samples, highlighting its persistence :
Matrix | Fortification Level (ppb) | Mean Recovery (%) | RSD (%) |
---|---|---|---|
Sandy Loam Soil | 1.0 | 106 | 15.4 |
Clay Loam Sediment | 10.0 | 116 | 7 |
Surface Water | 5.0 | 98.0 | 4.7 |
Degradation half-lives vary from days in water to weeks in soil, depending on pH and microbial activity .
Synthetic Route Optimization
Key steps in synthesizing this compound include cyclopropanation and stereoselective ester hydrolysis. Representative yields from LookChem data illustrate route efficiency :
Step | Reaction | Yield (%) |
---|---|---|
Cyclopropanation | Diels-Alder reaction | 95.0 |
Ester Hydrolysis | NaOH-mediated saponification | 48.0 |
Chlorination | Cl₂ addition | 47.0 |
Scientific Research Applications
Chemical Synthesis
Role as an Intermediate:
1S-trans-Permethrinic acid is primarily utilized in the production of trans-Permethrin. This compound is known for its low toxicity to mammals while being highly effective against a range of pests. The synthesis involves several steps, typically starting with the reaction of 1,1-dichloro-4-methyl-1,3-pentadiene with ethyldiazoacetate in the presence of a copper catalyst. This method ensures high yield and purity, making it suitable for industrial applications .
Biological Research
Insect Physiology Studies:
Research has shown that this compound and its derivatives significantly affect insect physiology. For instance, studies on Triatoma infestans have demonstrated varying susceptibility to deltamethrin, a related pyrethroid, highlighting the role of pyrethroid esterases in degradation processes. These findings are crucial for understanding resistance mechanisms in pest populations .
Potential Medicinal Applications:
There is ongoing investigation into the medicinal properties of this compound. Its potential use in treating parasitic infections is being explored due to its biological activity against various organisms .
Industrial Applications
Insecticide Production:
The primary industrial application of this compound lies in its use as an intermediate for producing insecticides. The compound's effectiveness and safety profile make it a preferred choice in agricultural settings. Its synthesis is optimized for large-scale production, ensuring that it meets the demands of both domestic and agricultural markets .
Case Studies
Chiral Separation Studies:
Recent research has focused on the chiral separation of pyrethroid acids using permethyl-monoamino-β-cyclodextrin as a chiral selector. This study demonstrated effective separation of isomers, which is critical for understanding their individual biological activities and enhancing their efficacy as insecticides .
Efficacy in Pest Control:
Field studies have documented the effectiveness of formulations containing trans-Permethrin derived from this compound against various agricultural pests. These studies highlight not only the insecticidal properties but also the environmental safety profiles associated with these compounds .
Mechanism of Action
The mechanism of action of 1S-trans-Permethrinic acid, as an intermediate in trans-Permethrin synthesis, involves its conversion to the active insecticidal form. Trans-Permethrin acts on the nerve cell membrane of insects, disrupting the sodium channel current and causing delayed repolarization and paralysis . This disruption leads to the effective control of insect pests.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
Table 1: Structural and Molecular Data of 1S-trans-Permethrinic Acid and Analogues
Notes:
- Cis/trans isomerism : The cis and trans isomers of permethrinic acid differ in spatial arrangement, impacting their polarity and thermal stability. The trans isomer generally exhibits higher thermal stability .
- Enantiomers : 1S-trans and 1R-trans enantiomers show divergent biological activities. The 1S-trans form is often the biologically active enantiomer in insecticides due to its optimized interaction with insect sodium channels .
- Decamethrinic acid : Bromine substitution (vs. chlorine in permethrinic acid) enhances lipophilicity and resistance to enzymatic degradation .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Findings :
- The dichlorovinyl group in this compound contributes to its hydrophobicity, limiting aqueous solubility but enhancing membrane permeability in insects .
- Bromine in Decamethrinic acid increases molecular weight and reduces volatility compared to chlorine-containing analogues .
Analytical Differentiation
Advanced chromatographic methods (e.g., HPLC, GC-MS) are employed to resolve enantiomers and isomers. For example, Fig. 4 in demonstrates baseline separation of cis and trans permethrin derivatives using optimized mobile phases.
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing 1S-trans-Permethrinic acid with high enantiomeric purity?
- Methodological Answer : Synthesis requires precise control of stereochemistry via asymmetric catalysis or chiral auxiliaries. Key parameters include reaction temperature (optimized at 25–30°C), solvent polarity (e.g., dichloromethane for stabilization of intermediates), and catalyst loading (0.5–1.2 mol% of chiral ligands like BINAP). Post-synthesis, enantiomeric excess (ee) should be validated using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis .
- Data Contradiction : Discrepancies in ee values between HPLC and polarimetry may arise due to solvent interactions or impurities. Cross-validate with NMR spectroscopy using chiral shift reagents (e.g., Eu(hfc)₃) to resolve ambiguities .
Q. How can thermal stability and degradation pathways of this compound be systematically evaluated?
- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under inert (N₂) and oxidative (O₂) atmospheres. Degradation products are identified via GC-MS or LC-QTOF-MS. Kinetic modeling (e.g., Arrhenius plots) quantifies activation energy (Eₐ) for decomposition .
- Experimental Design : Include control experiments with racemic permethrinic acid to distinguish stereospecific degradation mechanisms. Replicate trials to account for batch-to-batch variability .
Advanced Research Questions
Q. How do enantiomer-specific interactions of this compound with acetylcholinesterase (AChE) influence insecticidal activity?
- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to model binding affinities of the 1S-trans enantiomer versus its 1R-cis counterpart. Validate predictions with in vitro AChE inhibition assays using Ellman’s method. Structural dynamics (e.g., hydrogen bonding with Ser203) should be analyzed via MD simulations (GROMACS) .
- Data Contradiction : Discrepancies between computational binding scores and experimental IC₅₀ values may arise from solvent effects or protein flexibility. Address this by refining force field parameters or using enhanced sampling techniques .
Q. What experimental strategies resolve contradictions in reported environmental half-lives (t₁/₂) of this compound in aquatic systems?
- Methodological Answer : Conduct controlled photolysis studies under standardized UV light (λ = 254 nm) to isolate hydrolysis vs. photodegradation contributions. Use isotopically labeled analogs (e.g., ¹³C-labeled acid) to track degradation pathways via HRMS. Field data should be normalized to local variables (pH, dissolved organic carbon) using multivariate regression .
- Replication Guidance : Publish raw spectral data and kinetic parameters in supplementary materials to enable cross-validation. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Q. How can chiral recognition mechanisms in this compound analysis be optimized for low-concentration environmental samples?
- Methodological Answer : Develop a dispersive liquid-liquid microextraction (DLLME) protocol paired with chiral LC-MS/MS. Optimize extraction efficiency by testing ionic liquids (e.g., [C₆MIM][PF₆]) as green solvents. Validate limits of detection (LOD < 0.1 ppb) via spike-and-recovery experiments in matrix-matched samples .
- Advanced Validation : Use principal component analysis (PCA) to differentiate matrix effects (e.g., humic acid interference) from enantiomer-specific signal suppression .
Q. Methodological Frameworks for Addressing Research Challenges
Q. Critical Considerations for Replicability
- Synthesis : Document catalyst lot numbers, solvent purification methods, and reaction quenching protocols to ensure reproducibility .
- Data Reporting : Adhere to Beilstein Journal guidelines for experimental sections, including raw spectral data in supplementary files .
- Ethical Compliance : Disclose conflicts of interest and funding sources in acknowledgments .
Properties
Molecular Formula |
C8H10Cl2O2 |
---|---|
Molecular Weight |
209.07 g/mol |
IUPAC Name |
(1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6+/m0/s1 |
InChI Key |
LLMLSUSAKZVFOA-UJURSFKZSA-N |
Isomeric SMILES |
CC1([C@H]([C@@H]1C(=O)O)C=C(Cl)Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(Cl)Cl)C |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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